molecular formula C18H21N5O2 B2853059 (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034420-95-4

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2853059
CAS No.: 2034420-95-4
M. Wt: 339.399
InChI Key: FKAZCBXEVYVSFC-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: . This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the morpholine derivative and the pyrimidin-2-ylamino azetidin-1-yl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automation technologies.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: has shown promise in several scientific research applications. It has demonstrated antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. This suggests its potential use as an anticancer agent. Additionally, it has been studied for its role as a protein kinase inhibitor, which could make it useful in the treatment of other diseases characterized by abnormal kinase activity.

Mechanism of Action

The mechanism by which (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone exerts its effects involves the inhibition of specific molecular targets and pathways. It is believed to interact with protein kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival. This disruption ultimately results in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include pyrazolo[3,4-d]pyrimidine derivatives and other pyrimidine-based inhibitors. While these compounds share structural similarities, This compound stands out due to its specific interactions with protein kinases and its demonstrated efficacy in preclinical studies.

Conclusion

This compound: is a promising compound with significant potential in scientific research and industrial applications. Its unique structure and biological activity make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(23-12-15(13-23)21-18-19-6-1-7-20-18)14-2-4-16(5-3-14)22-8-10-25-11-9-22/h1-7,15H,8-13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAZCBXEVYVSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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